molecular formula C15H12N6O B11473542 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-

Cat. No.: B11473542
M. Wt: 292.30 g/mol
InChI Key: TWYOZRNUBWXXAI-UHFFFAOYSA-N
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Description

2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. The process often starts with the preparation of the furyl-pyrazole intermediate, followed by cyclization reactions to form the triazolo-pyrimidine core. Common reagents used in these reactions include hydrazine derivatives, furfural, and various cyclization agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

Uniqueness

The uniqueness of 2-[5-(2-furyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine lies in its multi-ring structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-pyrazol-3-yl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C15H12N6O/c1-3-9-10(4-1)16-8-21-15(9)17-14(20-21)12-7-11(18-19-12)13-5-2-6-22-13/h2,5-8H,1,3-4H2,(H,18,19)

InChI Key

TWYOZRNUBWXXAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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